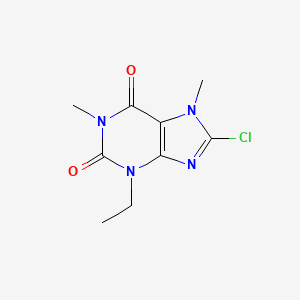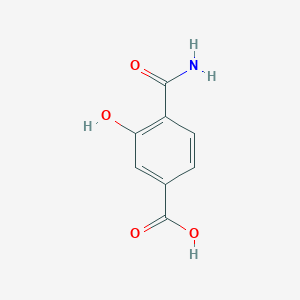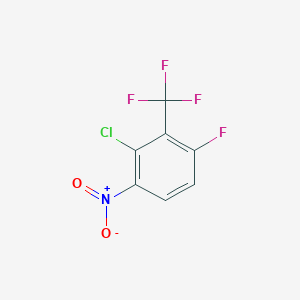
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves the reaction of 8-chlorotheophylline with iodoethane in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours. The mixture is then diluted with water, cooled, and the resulting solid is collected by filtration, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in purine metabolism or bind to adenosine receptors, influencing cellular signaling .
類似化合物との比較
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is similar to other xanthine derivatives, such as:
Theophylline: Known for its bronchodilator effects and used in the treatment of respiratory diseases.
Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
7468-66-8 |
|---|---|
分子式 |
C9H11ClN4O2 |
分子量 |
242.66 g/mol |
IUPAC名 |
8-chloro-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11ClN4O2/c1-4-14-6-5(12(2)8(10)11-6)7(15)13(3)9(14)16/h4H2,1-3H3 |
InChIキー |
NBZUCXMGFZGEHE-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)




![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)



![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)


